N-(2-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Descripción
Propiedades
Número CAS |
1031594-72-5 |
|---|---|
Fórmula molecular |
C25H21N5O3 |
Peso molecular |
439.475 |
Nombre IUPAC |
N-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C25H21N5O3/c1-15-7-9-16(10-8-15)22-23-27-25(32)19-12-11-17(13-20(19)30(23)29-28-22)24(31)26-14-18-5-3-4-6-21(18)33-2/h3-13,29H,14H2,1-2H3,(H,26,31) |
SMILES |
CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=CC=C5OC |
Solubilidad |
not available |
Origen del producto |
United States |
Mecanismo De Acción
Actividad Biológica
N-(2-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines. This compound has garnered attention due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 439.5 g/mol. Its structure includes a triazole ring fused to a quinazoline moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H21N5O3 |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | N-[(2-methoxybenzyl)-3-(p-tolyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide] |
Antimicrobial Activity
Research indicates that derivatives of triazoloquinazolines exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.
Antiviral Activity
The antiviral potential of this compound has been explored in vitro against several viruses. It has demonstrated efficacy by inhibiting viral replication through mechanisms such as blocking viral entry into host cells or interfering with viral RNA synthesis.
Anticancer Activity
N-(2-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has shown promising results in cancer cell lines. In particular:
- Cell Lines Tested : The compound has been evaluated against human colon (HCT116), breast (MCF-7), and lung (A549) cancer cell lines.
- Mechanism of Action : It appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Case Studies
-
Study on Anticancer Effects :
- Objective : To assess the cytotoxic effects on HCT116 cells.
- Results : The compound exhibited an IC50 value of approximately 15 µM after 48 hours of treatment, indicating potent anticancer activity.
-
Antimicrobial Screening :
- Objective : Evaluate the antimicrobial efficacy against E. coli and S. aureus.
- Results : The compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives, focusing on molecular properties, synthetic pathways, and functional group impacts.
Structural Analogues and Key Differences
2.1.1 N-Benzyl-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide (E543-0685)
This compound () shares the triazoloquinazoline backbone but differs in substituents:
- N-Benzyl vs.
- 3-(4-methoxyphenyl) vs. 3-(p-tolyl) : The 4-methoxyphenyl group increases electron density and polarity compared to the p-tolyl (methylphenyl) group.
Key Molecular Properties (E543-0685):
| Property | Value |
|---|---|
| Molecular Weight | 425.45 g/mol |
| logP | 2.9677 |
| Hydrogen Bond Acceptors | 7 |
| Polar Surface Area (PSA) | 82.188 Ų |
| SMILES | COc1ccc(cc1)c1c2NC(c3ccc(cc3n2nn1)C(NCc1ccccc1)=O)=O |
The target compound is expected to exhibit a slightly higher logP (~3.2–3.5) due to the hydrophobic p-tolyl group and reduced PSA (~75–80 Ų) compared to E543-0685 .
2.1.2 4,5-Dihydro-5-oxopyrazolo[1,5-a]quinazoline-3-carboxylic Acid Derivatives
A pyrazoloquinazoline derivative () replaces the triazole ring with a pyrazole. This alteration reduces nitrogen content and eliminates the triazole’s dipolar moment (~5 D), impacting solubility and bioactivity. The pyrazole ring also lacks the regioselective ligation utility of triazoles .
Functional Group Impact on Bioactivity
- N-(2-Methoxybenzyl) : Enhances lipophilicity and membrane permeability compared to unsubstituted benzyl groups. The methoxy group may engage in hydrogen bonding with target proteins.
- p-Tolyl vs. Conversely, the 4-methoxyphenyl group in E543-0685 offers higher polarity, favoring aqueous solubility .
Pharmacokinetic Predictions
| Parameter | Target Compound | E543-0685 | Pyrazoloquinazoline Derivative |
|---|---|---|---|
| logP (Predicted) | 3.3–3.5 | 2.9677 | 2.1–2.5 |
| PSA (Ų) | ~78 | 82.188 | ~85 |
| Solubility (logSw) | -3.5 to -4.0 | -3.624 | -3.0 to -3.3 |
| Synthetic Flexibility | High (CuAAC) | Moderate | Low |
The target compound’s balance of moderate lipophilicity and synthetic adaptability positions it as a promising candidate for further optimization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
